Methyl 3,5-dihydroxy-4-methoxybenzoate
Overview
Description
“Methyl 3,5-dihydroxy-4-methoxybenzoate” is a chemical compound with the molecular formula C9H10O5 . It is used as an intermediate of biphenyl diesters and has antioxidant properties that protect neuronal cells from oxidative damage .
Synthesis Analysis
The synthesis of “Methyl 3,5-dihydroxy-4-methoxybenzoate” involves the alkylation of starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another method involves the esterification of gallic acid with methanol in the presence of sulfuric acid, followed by methylation with dimethyl sulfate .Molecular Structure Analysis
The molecular structure of “Methyl 3,5-dihydroxy-4-methoxybenzoate” consists of 9 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The compound has a molar mass of 198.17 g/mol .Physical And Chemical Properties Analysis
“Methyl 3,5-dihydroxy-4-methoxybenzoate” is a solid compound with a density of 1.3 g/cm³ . It has a boiling point of 400.4°C at 760 mmHg . The compound has a molar refractivity of 48.5 cm³ and a polar surface area of 76 Ų .Scientific Research Applications
Synthesis of Gefitinib
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Methyl 3,5-dihydroxy-4-methoxybenzoate is used as a starting reagent in the novel synthesis of Gefitinib . Gefitinib is a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, and is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .
- Methods of Application/Experimental Procedures : The synthesis process starts with the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .
- Results/Outcomes : This novel synthetic route produced overall yields as high as 37.4% .
Antioxidant in Polymer Industry
- Scientific Field : Polymer Chemistry
- Application Summary : Methyl 3,5-dihydroxy-4-methoxybenzoate (MEHQ) can be used as an antioxidant in the rubber and plastic industry . It can extend the lifespan of polymer products by preventing oxidative damage .
- Methods of Application/Experimental Procedures : MEHQ can be mixed with the polymer during the manufacturing process to provide antioxidative properties .
- Results/Outcomes : The use of MEHQ can potentially increase the durability and lifespan of polymer products .
Preservative in Paints, Coatings, and Dyes
- Scientific Field : Industrial Chemistry
- Application Summary : MEHQ can also be used as a preservative in paints, coatings, and dyes . It can effectively prevent these chemicals from oxidation and degradation .
- Methods of Application/Experimental Procedures : MEHQ can be added to the formulation of paints, coatings, and dyes to provide preservative properties .
- Results/Outcomes : The use of MEHQ can potentially increase the shelf-life and stability of these products .
Antioxidant in Polymer Industry
- Scientific Field : Polymer Chemistry
- Application Summary : Methyl 3,5-dihydroxy-4-methoxybenzoate (MEHQ) can be used as an antioxidant in the rubber and plastic industry . It can extend the lifespan of polymer products by preventing oxidative damage .
- Methods of Application/Experimental Procedures : MEHQ can be mixed with the polymer during the manufacturing process to provide antioxidative properties .
- Results/Outcomes : The use of MEHQ can potentially increase the durability and lifespan of polymer products .
Preservative in Paints, Coatings, and Dyes
- Scientific Field : Industrial Chemistry
- Application Summary : MEHQ can also be used as a preservative in paints, coatings, and dyes . It can effectively prevent these chemicals from oxidation and degradation .
- Methods of Application/Experimental Procedures : MEHQ can be added to the formulation of paints, coatings, and dyes to provide preservative properties .
- Results/Outcomes : The use of MEHQ can potentially increase the shelf-life and stability of these products .
Safety And Hazards
Future Directions
The future directions of “Methyl 3,5-dihydroxy-4-methoxybenzoate” research could involve exploring its potential applications in the synthesis of other compounds, given its role as an intermediate of biphenyl diesters . Additionally, its antioxidant properties could be further investigated for potential therapeutic applications .
properties
IUPAC Name |
methyl 3,5-dihydroxy-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGIJIFASYORQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415758 | |
Record name | methyl 3,5-dihydroxy-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dihydroxy-4-methoxybenzoate | |
CAS RN |
24093-81-0 | |
Record name | methyl 3,5-dihydroxy-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,5-Dihydroxy-4-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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